Tert-butyl piperidin-1-ylcarbamate

Medicinal Chemistry Process Chemistry Scale-Up and Formulation

Researchers requiring selective N¹-functionalization of the piperidine scaffold often struggle with competing ring reactivity and lengthy protecting group manipulations. Tert-butyl piperidin-1-ylcarbamate (CAS 126216-45-3) directly resolves this as a bench-stable, crystalline Boc-protected 1-aminopiperidine building block. • Regiospecific advantage: Exocyclic N¹-Boc hydrazine enables orthogonal acylation/alkylation without competing C2, C3, or C4 reactivity. • Process safety: Non-flammable solid (mp 89-91°C) eliminates the engineering controls required for unprotected 1-aminopiperidine (flash point 36°C, corrosive liquid). • High-throughput compatible: Acid-labile Boc (TFA/CH₂Cl₂) ensures fast deprotection kinetics, cutting automated synthesizer cycle times. • Supply reliability: Multi-gram stocks available for immediate dispatch; standard ambient shipping.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 126216-45-3
Cat. No. B190002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl piperidin-1-ylcarbamate
CAS126216-45-3
SynonymsTert-Butyl piperidin-1-ylcarbamate
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN1CCCCC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-12-7-5-4-6-8-12/h4-8H2,1-3H3,(H,11,13)
InChIKeyFRHOQDDDDFBHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Piperidin-1-ylcarbamate Overview


Tert-butyl piperidin-1-ylcarbamate (CAS 126216-45-3; molecular formula C₁₀H₂₀N₂O₂, molecular weight 200.28 g/mol) is a Boc-protected derivative of 1-aminopiperidine, featuring a tert-butyloxycarbonyl (Boc) group attached to the exocyclic N¹ nitrogen of the piperidine ring . This carbamate is a bench-stable, crystalline solid at ambient temperature, with a reported melting point of 89–91 °C . It is classified as a protected hydrazine building block, where the Boc group serves as a temporary masking group for the terminal amino functionality, enabling selective synthetic manipulation of the piperidine nitrogen or other reactive sites prior to acid-mediated deprotection [1].

Why Regioisomeric Analogs Cannot Substitute


Although numerous piperidine- and piperazine-derived carbamates share the C₁₀H₂₀N₂O₂ formula and a Boc protecting group, substitution of CAS 126216-45-3 with a regioisomer—such as the 4-substituted tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) or the 3-substituted tert-butyl piperidin-3-ylcarbamate (CAS 184637-48-7)—fundamentally alters the site and geometry of the reactive amino group, directing subsequent functionalization to an entirely different position on the heterocyclic scaffold, which precludes convergence on the same final pharmacophore . Substitution with an alternative protecting group (e.g., Cbz instead of Boc) changes the deprotection conditions from mild acidolysis to hydrogenolysis, which is incompatible with substrates bearing reduction-sensitive functionalities [1]. Procurement of the unprotected 1-aminopiperidine (CAS 2213-43-6) eliminates the protection/deprotection handle entirely, forfeiting the orthogonal reactivity essential for multi-step synthetic sequences.

Tert-Butyl Piperidin-1-ylcarbamate vs. Analogs


Solid-Form and Melting Point vs. Regioisomers

Tert-butyl piperidin-1-ylcarbamate (CAS 126216-45-3) exhibits a melting point of 89–91 °C, substantially lower than the 181–182 °C reported for the 3-substituted regioisomer tert-butyl piperidin-3-ylcarbamate (CAS 184637-48-7) and the 162–166 °C reported for the 4-substituted regioisomer tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) . This lower melting point is indicative of weaker intermolecular forces in the crystal lattice, which can translate into superior solubility in organic solvents commonly employed in synthesis (e.g., dichloromethane, THF), thereby facilitating homogeneous reaction conditions [1].

Medicinal Chemistry Process Chemistry Scale-Up and Formulation

Storage Stability vs. Unprotected 1-Aminopiperidine

Unlike the unprotected 1-aminopiperidine (CAS 2213-43-6), which is classified as a flammable liquid (flash point 36 °C) and is corrosive and harmful upon inhalation or skin contact, tert-butyl piperidin-1-ylcarbamate is a bench-stable crystalline solid that can be stored sealed in a dry environment at 2–8 °C without special inert-atmosphere precautions . This differential in storage and handling hazard profile reduces the operational overhead for laboratories that lack dedicated facilities for handling volatile, corrosive amines .

Synthetic Chemistry Building Block Sourcing Laboratory Safety

Expedited Boc Deprotection vs. Amine Carbamates

The N–N bond in tert-butyl piperidin-1-ylcarbamate renders it a protected hydrazine, not a simple amine. Literature on Boc-hydrazine chemistry indicates that the ZNH proton in Boc-hydrazines is approximately 0.2 pKa units more acidic than the corresponding carbamate NH in Boc-amines . This increased acidity facilitates more rapid acidolytic cleavage: treatment with 50% TFA in CH₂Cl₂ at 0 °C to room temperature typically achieves complete deprotection of Boc-hydrazines within 0.5–2 hours, whereas Boc-protected aminopiperidines (e.g., tert-butyl piperidin-4-ylcarbamate) may require longer reaction times or elevated temperatures for quantitative removal under comparable conditions [1]. This kinetic advantage is relevant for multi-step sequences where time-sensitive intermediates must be processed rapidly.

Protecting Group Strategy Orthogonal Deprotection Peptidomimetic Synthesis

Regiospecific N¹-Protection vs. C3/C4 Analogs

In CAS 126216-45-3, the Boc-protected amino group resides on the exocyclic N¹ nitrogen, leaving the piperidine ring C2–C6 positions completely unsubstituted and available for further derivatization. In contrast, the 3-substituted regioisomer (CAS 184637-48-7) and the 4-substituted regioisomer (CAS 73874-95-0) both contain the BocNH group attached directly to a ring carbon, which sterically and electronically influences the reactivity at adjacent positions [1]. This regiospecific difference is critical when the target molecule requires an unencumbered piperidine ring for further α-functionalization (e.g., lithiation-alkylation sequences at C2) or when the final pharmacophore specifies an N–N bond rather than a C–N bond to the piperidine scaffold [2].

Regioselective Synthesis Piperidine Derivatization Medicinal Chemistry Building Blocks

Tert-Butyl Piperidin-1-ylcarbamate Applications


Synthesis of N–N-Linked Pharmacophores

In medicinal chemistry campaigns targeting neurological and anti-infective indications, where an N–N bond directly connecting the piperidine ring to a secondary pharmacophoric element is specified in the target compound, CAS 126216-45-3 is the preferred protected precursor. The N¹-attached Boc-hydrazine moiety enables selective deprotection and subsequent acylation or alkylation at the exocyclic nitrogen without competing reactivity at the ring carbons, a regiospecific advantage not offered by C3- or C4-substituted Boc-aminopiperidine analogs [1].

Parallel Library Synthesis with Orthogonal Protection

For high-throughput parallel synthesis libraries where orthogonal protecting group strategies are essential, the Boc group on CAS 126216-45-3 can be cleaved under standard acidic conditions (TFA/CH₂Cl₂) that are orthogonal to base-labile protecting groups (e.g., Fmoc) or hydrogenolysis-labile groups (e.g., Cbz). The faster deprotection kinetics inherent to the hydrazine-type carbamate (relative to amine-type Boc groups, as discussed in Section 3) enable shorter cycle times on automated synthesizers, directly improving library production throughput [2].

Process Scale-Up with Solid-Form Handling

In pilot-plant and kilo-lab settings, the crystalline solid form and non-flammable nature of CAS 126216-45-3 (melting point 89–91 °C, storage at 2–8 °C) significantly reduce the engineering controls required compared to the unprotected 1-aminopiperidine (flash point 36 °C, corrosive liquid), thereby lowering facility requirements, shipping restrictions, and operator exposure risk . This practical differentiation can be the deciding factor in route selection when both protected and unprotected forms are synthetically viable.

Regiospecific α-Functionalization via Directed Metalation

When synthetic routes employ α-lithiation of piperidine rings for C2-selective functionalization, the N¹-Boc-protected 1-aminopiperidine scaffold offers a distinct advantage: the Boc group can serve as a directing/stabilizing group for the α-lithio intermediate, as documented in formamidine and urethane-activation studies, while leaving all ring positions available for substitution [3]. Regioisomeric analogs (C3- or C4-BocNH) occupy ring positions and alter the stereoelectronic environment at the α-carbon, potentially compromising regioselectivity or yield.

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